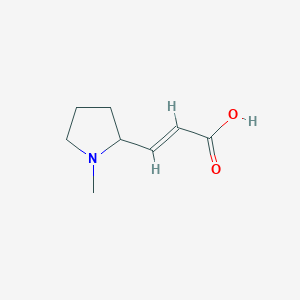
3-(1-Methylpyrrolidin-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylpyrrolidin-2-yl)acrylic acid is a chemical compound with the molecular formula C8H13NO2 It is a derivative of acrylic acid, where the hydrogen atom on the β-carbon is replaced by a 1-methylpyrrolidin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated derivatives .
科学研究应用
3-(1-Methylpyrrolidin-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specialized properties
作用机制
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
- Pyrrolone derivatives
- Pyrrolidinone derivatives
Uniqueness
3-(1-Methylpyrrolidin-2-yl)acrylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
生物活性
3-(1-Methylpyrrolidin-2-yl)acrylic acid, a compound featuring a pyrrolidine ring, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
Synthesis Methods:
Recent studies have focused on efficient synthetic routes for producing this compound. One notable method involves a one-pot synthesis that integrates various organic reactions to yield high purity and yield of the compound .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary research suggests that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.
Enzymatic Inhibition
- JAK Kinase Inhibition: The compound has been studied for its potential role as a selective inhibitor of JAK3 kinase, which is implicated in various inflammatory diseases. Inhibition of JAK3 can block the signaling pathways of pro-inflammatory cytokines such as IL-6 and IL-23, thereby reducing inflammation .
Biological Activity
1. Anti-inflammatory Properties:
The anti-inflammatory effects of this compound have been demonstrated in various in vitro and in vivo models. It has shown promise in reducing markers of inflammation in conditions such as ulcerative colitis and Crohn's disease.
2. Cytotoxicity Studies:
Studies evaluating the cytotoxic effects on cancer cell lines have revealed that this compound exhibits selective cytotoxicity against certain tumor types while sparing normal cells. This selectivity suggests potential for use as an anticancer agent.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in a rat model of arthritis. |
| Study 2 | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on healthy cells. |
| Study 3 | Evaluated the pharmacokinetics and bioavailability, indicating favorable absorption characteristics. |
Research Findings
Recent findings indicate that this compound could be developed into a therapeutic agent due to its favorable biological activity:
- Inflammation Reduction: In animal models, administration resulted in decreased levels of TNF-alpha and IL-6, which are critical mediators of inflammation.
- Cancer Cell Line Studies: Exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development into an anticancer drug.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
(E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+ |
InChI 键 |
KKGNNTRMDRNYDJ-SNAWJCMRSA-N |
手性 SMILES |
CN1CCCC1/C=C/C(=O)O |
规范 SMILES |
CN1CCCC1C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















